molecular formula C9H9NO B061570 2-(1-Hydroxyethyl)benzonitrile CAS No. 182964-49-4

2-(1-Hydroxyethyl)benzonitrile

Cat. No.: B061570
CAS No.: 182964-49-4
M. Wt: 147.17 g/mol
InChI Key: QUUYOBOUUVMQCH-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a benzene ring substituted with a hydroxyethyl group and a nitrile group

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products:

    Oxidation: Formation of 2-(1-oxoethyl)benzonitrile or 2-(1-carboxyethyl)benzonitrile.

    Reduction: Formation of 2-(1-aminoethyl)benzonitrile.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical transformations .

Comparison with Similar Compounds

    Benzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2-Hydroxybenzonitrile: Similar structure but lacks the ethyl group, affecting its reactivity and applications.

    2-(1-Aminoethyl)benzonitrile: Contains an amino group instead of a hydroxy group, leading to different chemical properties and applications.

Uniqueness: 2-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYOBOUUVMQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1M solution of methylmagnesium bromide in tetrahydrofuran (12 ml, 12 mmol) was dropwise and portionwise added to a solution of 2-cyanobenzaldehyde (1.31 g, 10.0 mmol) dissolved in dried tetrahydrofuran (25 ml), followed by stirring at room temperature for one night. After the reaction, water was added to the reaction mixture followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, the drying agent was filtered off, and the solution was concentrated under reduced pressure to give 1-(2-cyanophenyl)ethanol (1.47 g, quantitative).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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